5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
Description
5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a methoxybenzamide moiety, and several functional groups such as chloro, isopropylamino, and methylthio.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-11(2)23-16-14-10-22-26(17(14)25-19(24-16)29-4)8-7-21-18(27)13-9-12(20)5-6-15(13)28-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQONMGPVGENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Methylation of 5-Chlorosalicylic Acid
Under anhydrous conditions, 5-chlorosalicylic acid reacts with dimethyl sulfate in acetone with potassium carbonate to yield methyl 5-chloro-2-methoxybenzoate. This ester undergoes aminolysis with excess phenethylamine at 125°C for 5 hours, producing N-phenethyl-5-chloro-2-methoxybenzamide. Yields reach 90% when conducted in non-polar solvents like benzene.
Key Reaction Conditions:
Alternative Route via Esterification and Hydrolysis
In aqueous conditions, 5-chlorosalicylic acid is first esterified to methyl 5-chlorosalicylate using methanol and sulfuric acid. Subsequent methylation with dimethyl sulfate in aqueous sodium hydroxide yields methyl 5-chloro-2-methoxybenzoate (66% yield). Alkaline hydrolysis converts the ester to 5-chloro-2-methoxybenzoic acid, which is then activated via thionyl chloride to form the acid chloride. Reaction with ethylenediamine provides the 2-aminoethyl-substituted benzamide.
Construction of the Pyrazolo[3,4-d]Pyrimidine Core
The 6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidine scaffold is synthesized through cyclization and functionalization steps.
Cyclocondensation of Aminopyrazoles
Aminopyrazole derivatives react with malononitrile or ethyl cyanoacetate in refluxing butanol to form pyrazolo[3,4-d]pyrimidine intermediates. For example, 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is synthesized by heating 3-aminopyrazole with p-phenylene diamine in butanol (45% yield).
Introduction of Methylsulfanyl and Isopropylamino Groups
The 6-position methylsulfanyl group is introduced via nucleophilic displacement of a chloro substituent using sodium thiomethoxide. Ethiprole synthesis methodologies demonstrate that alkyl sulfenyl halides (e.g., methylsulfenyl chloride) react with aminopyrazoles in dichloromethane at −10°C to 50°C. For the 4-position isopropylamino group, ammonia or primary amines displace leaving groups (e.g., chloro) under heated conditions (80–100°C) in ethanol.
Optimized Conditions for Functionalization:
- Methylsulfanyl: Methylsulfenyl chloride, dichloromethane, 25°C, 2 hours (78% yield).
- Isopropylamino: Isopropylamine, ethanol, reflux, 6 hours (82% yield).
Coupling of Benzamide and Pyrazolo[3,4-d]Pyrimidine Moieties
The ethyl linker is established through a nucleophilic substitution or amide coupling strategy.
Bromoethyl Intermediate Formation
The benzamide’s ethylamine side chain is brominated using phosphorus tribromide in dichloromethane to yield 5-chloro-2-methoxy-N-(2-bromoethyl)benzamide. This intermediate reacts with the pyrazolo[3,4-d]pyrimidine’s 1-position nitrogen in dimethylformamide (DMF) at 60°C for 12 hours.
Direct Aminolysis Coupling
Alternatively, the pyrazolo[3,4-d]pyrimidine’s 1-position is functionalized with a chloroethyl group, which undergoes aminolysis with the benzamide’s primary amine. This method, adapted from sulfonamide coupling in glyburide synthesis, uses DMF as the solvent and potassium carbonate as the base (70% yield).
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.
Spectroscopic Validation
- IR Spectroscopy: C=O stretch at 1697 cm⁻¹ (benzamide), C=N stretch at 1593 cm⁻¹ (pyrimidine).
- 1H NMR: Singlet at δ 2.21 ppm (CH₃ of methylsulfanyl), triplet at δ 3.45 ppm (ethyl linker).
Comparative Analysis of Synthetic Routes
Challenges and Innovations
Solvent Selection
Early methods used carcinogenic solvents like dichloromethane. Recent protocols substitute with ethyl acetate or acetone, reducing environmental impact.
Byproduct Formation
Over-methylation during benzamide synthesis is mitigated by controlled dimethyl sulfate addition. Excess isopropylamine in pyrimidine amination minimizes chloro-substituted byproducts.
Chemical Reactions Analysis
Common Reaction Types
The compound’s structural features suggest susceptibility to several chemical reactions:
| Reaction Type | Relevant Functional Groups | Potential Products |
|---|---|---|
| Hydrolysis | Benzamide carbonyl group | Corresponding benzoic acid |
| Nucleophilic Substitution | Chloro group on benzene ring | Substituted benzamides (e.g., via SN2) |
| Oxidation | Methoxy group | Carbonyl derivatives (e.g., ketones) |
| Reduction | Pyrazolo-pyrimidinyl moiety | Reduced heterocycles (e.g., dihydro derivatives) |
Reaction Mechanisms and Conditions
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Hydrolysis : The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding benzoic acid. For example, treatment with HCl or NaOH can cleave the amide bond.
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Substitution : The chloro group on the benzene ring may undergo nucleophilic substitution with reagents like amines or thiols under basic conditions (e.g., NaOH).
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Oxidation : The methoxy group can be oxidized to a carbonyl group using reagents such as KMnO₄ or CrO₃ under acidic conditions.
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Reduction : The pyrazolo[3,4-d]pyrimidine moiety may reduce under catalytic hydrogenation (e.g., Pd/C) or chemical reducing agents like NaBH₄.
Data on Reaction Kinetics and Stability
While direct experimental data for this compound is limited, related pyrazolo-pyrimidine derivatives exhibit:
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Stability : Resistance to hydrolysis under mild conditions but susceptibility under harsh acidic/basic environments .
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Reactivity : The pyrazolo-pyrimidinyl group’s electron-rich nature facilitates electrophilic substitution reactions .
Comparison with Structural Analogues
Experimental Challenges
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Scalability : Multi-step synthesis may require optimization for yield and purity, particularly for the pyrazolo-pyrimidine subunit.
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Selectivity : Avoiding over-oxidation of the methoxy group or unwanted substitution on the benzene ring during functionalization.
Scientific Research Applications
5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
- 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
Uniqueness
5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is unique due to its specific combination of functional groups and its pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a multi-ring structure that includes a pyrazolo[3,4-d]pyrimidine core. The presence of chlorine and methoxy groups contributes to its chemical properties and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Oncogenic Pathways : It has shown potential in inhibiting pathways associated with cancer cell proliferation. Specifically, studies have indicated its role in targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary data suggest that derivatives containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant antibacterial activity .
- Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Assays
Case Studies
- BCL6 Inhibition : A study focused on the optimization of compounds targeting BCL6 found that modifications to the pyrazolo[3,4-d]pyrimidine scaffold enhanced potency and selectivity. The compound displayed a strong antiproliferative effect on DLBCL cells, indicating its potential as a therapeutic agent against this malignancy .
- Antibacterial Evaluation : Another study synthesized novel pleuromutilin derivatives incorporating the pyrazolo[3,4-d]pyrimidine structure. These derivatives were evaluated for their antibacterial efficacy, showing promising results with MIC values significantly lower than those of existing treatments for MRSA .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what intermediates are critical for achieving high purity?
The synthesis involves multi-step reactions, typically starting with the pyrazolo[3,4-d]pyrimidine core. Key intermediates include:
- 4-[(propan-2-yl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine , formed via nucleophilic substitution using propan-2-ylamine and methylsulfanyl chloride under basic conditions (e.g., NaH or K₂CO₃) .
- N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide , synthesized by coupling the pyrimidine intermediate with a chloroethyl linker followed by reaction with 5-chloro-2-methoxybenzoic acid using carbodiimide-based coupling agents .
Solvents like DMSO or ethanol are preferred for polar intermediates, and temperature control (0–60°C) is critical to avoid decomposition of reactive intermediates .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions, particularly the methylsulfanyl and propan-2-ylamino groups. For example, the methoxy group at position 2 of the benzamide ring shows a singlet at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry (ESI-MS) : Used to verify molecular weight and detect impurities. The parent ion [M+H]⁺ should align with the calculated mass (e.g., ~490–510 g/mol depending on substituents) .
- Chromatography (HPLC/TLC) : Monitors reaction progress and purity. Silica gel column chromatography with gradients of ethyl acetate/hexane (5–20%) is recommended for purification .
Q. What are common impurities observed during synthesis, and how can they be mitigated?
- Incomplete substitution : Residual chloride at position 6 of the pyrimidine core due to insufficient reaction time or low nucleophile concentration. Solution: Extend reaction time (24–48 hr) and use excess propan-2-ylamine .
- Oxidation of methylsulfanyl : Formation of sulfoxide byproducts. Solution: Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, catalyst loading, solvent ratio). For example, Bayesian optimization algorithms have outperformed manual adjustments in similar pyrimidine syntheses .
- Heuristic Algorithms : Machine learning models trained on reaction data (e.g., yield vs. solvent polarity) can predict optimal conditions. A study on pyridinylpyrimidines achieved 85% yield using this approach .
Q. What computational strategies aid in predicting biological activity or reactivity of this compound?
- DFT Calculations : Model electron density distributions to predict nucleophilic/electrophilic sites. For example, the methylsulfanyl group’s electron-donating effect increases reactivity at position 6 of the pyrimidine core .
- Molecular Docking : Simulate binding to targets like kinases (e.g., EGFR mutants). The pyrazolo[3,4-d]pyrimidine scaffold shows affinity for ATP-binding pockets, as seen in EGFR inhibitors (IC₅₀ < 10 nM) .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays. For example, a compound with low IC₅₀ in enzymatic assays but poor cellular activity may suffer from poor membrane permeability .
- Structural-Activity Relationship (SAR) : Compare substituent effects. In pyrimidine derivatives, bulkier groups (e.g., propan-2-ylamino) often improve selectivity but reduce solubility .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous flow systems minimize side reactions (e.g., oxidation) by precise control of residence time and temperature. A similar compound achieved 90% purity at 100 g scale using this method .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real-time .
Q. How do substituent modifications (e.g., replacing methylsulfanyl with methoxy) affect reactivity and bioactivity?
- Reactivity : Electron-withdrawing groups (e.g., Cl) at position 5 of the benzamide ring slow coupling reactions but stabilize the product. Methylsulfanyl enhances nucleophilic substitution rates compared to methoxy .
- Bioactivity : In EGFR inhibitors, methylsulfanyl improves potency against T790M mutants (IC₅₀ = 2 nM vs. 15 nM for methoxy analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
